molecular formula C22H31ClN2O4 B560197 MDL 72832 hydrochloride CAS No. 113777-40-5

MDL 72832 hydrochloride

Cat. No. B560197
CAS RN: 113777-40-5
M. Wt: 422.95
InChI Key: GQGDGISNRPBRSG-UHFFFAOYSA-N
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Description

MDL 72832 Hydrochloride is a novel, potent and selective ligand for 5-HT1A sites.
A potent ligand at 5-HT1A receptors, with mixed agonist and antagonist properties. An agonist at post-synaptic 5-HT1A receptors.

Mechanism of Action

Target of Action

MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .

Mode of Action

MDL 72832 hydrochloride exhibits mixed agonist and antagonist properties at the 5-HT1A receptors . As an agonist, it mimics the action of serotonin by binding to the post-synaptic 5-HT1A receptors . As an antagonist, it blocks the receptor and inhibits its function . The compound’s interaction with its targets leads to changes in the cellular response to serotonin.

Biochemical Pathways

The primary biochemical pathway affected by MDL 72832 hydrochloride is the serotonergic system . By acting on the 5-HT1A receptors, it influences the serotonin signaling pathway. The downstream effects of this interaction can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .

Result of Action

The molecular and cellular effects of MDL 72832 hydrochloride’s action are primarily related to its modulation of the 5-HT1A receptors. By acting as both an agonist and antagonist, it can either enhance or inhibit the effects of serotonin, depending on the specific context and environment .

Action Environment

The action, efficacy, and stability of MDL 72832 hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells. For instance, the compound’s efficacy could be reduced in the presence of other drugs that also bind to the 5-HT1A receptors .

properties

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGDGISNRPBRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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